

A Comparative Guide to the Structural Elucidation of Dicyclopropylamine-Containing Molecules

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Compound of Interest		
Compound Name:	Dicyclopropylamine	
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The **dicyclopropylamine** moiety is a fascinating structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that can be pivotal for molecular recognition and biological activity. A thorough understanding of the conformational preferences and intramolecular interactions of molecules incorporating this group is paramount for rational drug design. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state. However, obtaining suitable crystals can be challenging, necessitating the use of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides a comparative overview of X-ray crystallographic analysis alongside NMR and MS for the characterization of molecules containing the **dicyclopropylamine** or related N-cyclopropyl functionalities. Due to the limited availability of public crystallographic data for molecules containing a simple **dicyclopropylamine** group, this guide incorporates data from structurally related compounds to illustrate the principles and comparative value of these analytical methods.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques



X-ray crystallography provides unparalleled detail regarding the static three-dimensional arrangement of atoms in a crystal lattice. In contrast, NMR spectroscopy offers insights into the dynamic structure and connectivity of molecules in solution, while mass spectrometry provides information about the molecular weight and fragmentation patterns, which can aid in structural confirmation.

Feature	X-ray Crystallography	NMR Spectroscopy	Mass Spectrometry
Information Provided	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.	Chemical environment of nuclei (¹H, ¹³C, etc.), through-bond and through-space atomic connectivity, conformational dynamics in solution, relative stereochemistry.	Molecular weight, elemental composition, fragmentation patterns for structural elucidation of substructures.
Sample Requirements	High-quality single crystals (typically >0.05 mm).	Soluble sample in a deuterated solvent (typically mg scale).	Small sample amount (µg to ng), can be in solid or solution form.
Throughput	Lower; crystal growth can be time-consuming.	Higher; rapid for routine 1D spectra, longer for complex 2D experiments.	High; suitable for rapid screening of multiple samples.
Limitations	Requires crystalline material; structure may not represent the solution-state conformation.	Can be difficult to interpret for complex molecules with overlapping signals; does not provide absolute configuration.	Does not provide 3D structural information or stereochemistry.



Quantitative Crystallographic Data of N-Cyclopropyl-Containing Molecules

The following table summarizes key crystallographic data for molecules containing N-cyclopropyl or related motifs. This data provides a baseline for understanding the typical geometric parameters of such structures.



Parameter	Tricyclopropylamin e (CCDC 101130)	N,N',N"- tricyclopropylbenz ene-1,3,5- tricarboxamide[1] [2][3]	N-cyclopropyl-9- (3,4- dicholophenyl)- decahydroacridine- 1,8-dione[4]
Chemical Formula	C ₉ H ₁₅ N	C18H21N3O3	C25H23Cl2NO2
Crystal System	Data not publicly available	Monoclinic	Orthorhombic
Space Group	Data not publicly available	P21/c	P212121
a (Å)	Data not publicly available	11.234(3)	9.9103(5)
b (Å)	Data not publicly available	10.112(2)	13.3597(8)
c (Å)	Data not publicly available	15.134(4)	14.5633(8)
α (°)	Data not publicly available	90	90
β (°)	Data not publicly available	99.12(2)	90
γ (°)	Data not publicly available	90	90
Key Bond Lengths (Å)	Data not publicly available	N-C(cyclopropyl), N- C(carbonyl)	N-C(cyclopropyl), N-C(acridine)
Key Bond Angles (°)	Data not publicly available	C-N-C	C-N-C

Note: Detailed bond lengths and angles for Tricyclopropylamine (CCDC 101130) require access to the Cambridge Structural Database (CSD).



Experimental Protocols Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations should be screened.
- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For routine analysis, ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to elucidate detailed connectivity.
- Data Processing and Interpretation: The acquired data (Free Induction Decay FID) is
 Fourier transformed to generate the NMR spectrum. The chemical shifts, coupling constants,
 and integration of the peaks are analyzed to determine the structure of the molecule.



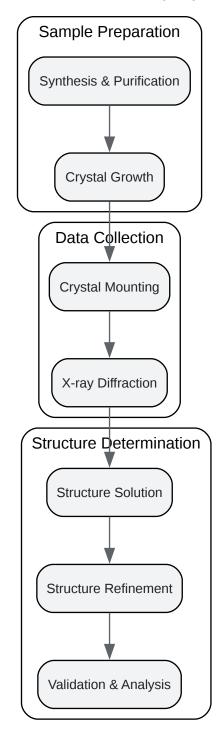
Mass Spectrometry (MS)

- Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which can be used to deduce the structure.

Visualizing Workflows and Comparisons



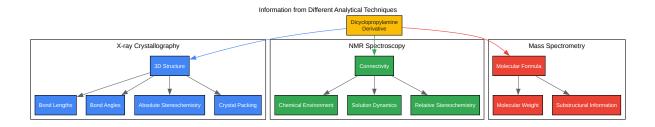
Experimental Workflow for X-ray Crystallography



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Caption: Workflow of single-crystal X-ray analysis.





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Caption: Comparison of analytical techniques.

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